Home > Products > Screening Compounds P147040 > ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate
ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate - 1104227-37-3

ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate

Catalog Number: EVT-2949470
CAS Number: 1104227-37-3
Molecular Formula: C8H10N2O3
Molecular Weight: 182.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It is currently in early clinical development. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M mutation commonly associated with resistance to first-generation EGFR inhibitors. []
  • Compound Description: This complex is a binuclear gadolinium (III) complex synthesized using the 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione ligand. [] It exhibits photophysical properties that make the diketonate ligand potentially valuable for preparing highly luminescent Eu3+ and Sm3+ complexes. []
  • Relevance: The diketonate ligand in this complex contains the 1-methyl-1H-pyrazol-4-yl substructure, directly linking it to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable pharmacokinetic properties and demonstrates robust in vivo antitumor activity. []

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. [] It demonstrates efficacy in various in vivo models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS). []

Substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

  • Compound Description: These compounds are a series of hybrid molecules containing both pyranochromenone and pyrazoline moieties. [] They were synthesized using a microwave-assisted Vilsmeier reaction and exhibit promising in vitro antimicrobial activity against various pathogenic bacteria and fungi. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This entry refers to two series of novel heterocyclic compounds synthesized from chalcones and pyrazolin-N-thioamides. [] The structures of six of these compounds were confirmed by X-ray crystallography. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and characterized for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) possessing a cysteine residue in the hinge region. []

R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of novel pyrazole-based heterocycles attached to a sugar moiety was synthesized and evaluated for antidiabetic activity. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a highly potent and selective irreversible inhibitor of oncogenic EGFR mutants. [] It exhibits selectivity over wild-type EGFR and possesses desirable pharmacokinetic properties, making it a promising clinical candidate for treating EGFR-driven non-small cell lung cancer. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with potential applications in treating cancers and overcoming resistance to other targeted therapies. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound, stabilized by a network of intra- and intermolecular hydrogen bonds, has been reported. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation selective AKT inhibitor with reduced cutaneous toxicity compared to earlier AKT inhibitors. [, ] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and a favorable pharmacokinetic profile. [, ]
  • Relevance: While Hu7691 shares the 1-methyl-1H-pyrazole moiety with ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate, it differs in the position of the methyl substituent on the pyrazole ring. [, ] Additionally, Hu7691 possesses a distinct core structure and targets the AKT pathway.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL)

  • Compound Description: HL is a Schiff base ligand synthesized and characterized alongside its MoO2(II) complex. [] Computational studies, including DFT calculations, have been performed to investigate the compound's geometry, molecular orbital characteristics, and nonlinear optical properties. []

2(1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1- naphthoylamido)-4-thiazolidinone

  • Compound Description: The crystal structure of this compound, revealing the presence of intra- and intermolecular hydrogen bonds in the crystal lattice, has been determined by X-ray diffraction. [, ]

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and packing arrangement. []

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide

  • Compound Description: This compound served as a precursor for synthesizing various heterocyclic compounds, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []
  • Relevance: This compound features a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, making it structurally similar to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The key difference lies in the presence of a phenyl substituent instead of a methyl group on the pyrazole nitrogen.

2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

  • Compound Description: A combinatorial library of these derivatives was synthesized via a catalyst-free, four-component reaction in water. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

  • Compound Description: LQFM192 is a new piperazine derivative exhibiting anxiolytic-like and antidepressant-like activities in preclinical models. [] Its pharmacological effects are suggested to involve the serotonergic and GABAergic pathways. []

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Compound Description: This N-hetorocyclic ligand and its transition metal complexes have been synthesized and characterized. [] These complexes exhibit potential antimicrobial, antimycobacterial, and cytotoxic activities. []

1-acetyl/propyl-3-aryl-5-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

  • Compound Description: This series of compounds was synthesized and screened for analgesic and anti-inflammatory activities. [] Many compounds within the series exhibited significant activity compared to standard drugs. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

  • Compound Description: The crystal structure of this compound, stabilized by C—H⋯O interactions, has been reported, providing insights into its conformation and crystal packing. []

[3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone (Topramezone)

  • Compound Description: Topramezone is a herbicide. This entry discusses crystalline forms of topramezone and a process for their preparation. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its potential in combination therapy with anticancer agents or radiation therapy. [, ]

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is described as an improved AKT-inhibiting agent. [, ] Crystalline forms of the compound have been prepared and studied. [, ]

3-Hydroxy-2-(1-ethyl-1H-pyrazol-3-yl)-4H-chromen-4-one (3ePz3HC)

  • Compound Description: 3ePz3HC is a fluorophore exhibiting dual-band fluorescence. [] Computational studies suggest that its excited-state behavior, particularly its excited-state intramolecular proton transfer (ESIPT) process, is influenced by solvent polarity. []

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: The crystal structure of this compound, characterized by its molecular conformation and intermolecular interactions, has been reported. []

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: A series of these derivatives was efficiently synthesized using a green heterogeneous catalyst under solvent-free conditions. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: An efficient synthetic route for these compounds, starting from ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, has been developed. [] These compounds were screened for antibacterial and antifungal activities. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This novel benzimidazole derivative was synthesized from an azlactone precursor. []

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

    Co(II) Chelate Of 1-(-5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

    • Compound Description: This cobalt(II) chelate was synthesized and evaluated for its toxicological and biochemical effects in rats. [] While the acute toxicity was low, the compound showed potential for liver toxicity upon prolonged administration. []
    • Relevance: This chelate incorporates a 1-phenyl-3-methyl-1H-pyrazol-4-yl moiety, showing structural similarity to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The key difference lies in the presence of a phenyl substituent instead of a methyl group on the pyrazole nitrogen.

    5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

    • Compound Description: LQFM039 is a novel pyrazole compound exhibiting anti-inflammatory, antinociceptive, and vasorelaxant effects in preclinical models. [] Its mechanisms of action are proposed to involve the NO/cGMP pathway and calcium channels. []

    (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (1)

      Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

      • Compound Description: The crystal structure of this compound has been reported, providing details on its molecular geometry and planarity. []

      (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

      • Compound Description: This series of compounds exhibited central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. [] Some compounds within this series also showed potential antipsychotic effects. []

      4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

      • Compound Description: Two isostructural compounds belonging to this series have been synthesized and structurally characterized using single-crystal X-ray diffraction. []

      3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

      • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed through the superposition of different chemical scaffolds. [] It exhibits good plasma exposure and brain penetration in rats, making it a promising candidate for treating schizophrenia. []

      3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

      • Compound Description: Two isostructural compounds from this series, featuring a disordered thiophene unit, have been characterized by their crystal structures and supramolecular assembly. []

      Transition metal complexes with 2,4-Dichloro-6-{(hydroxyimino)[1-(4-methylphenyl)-1H-Pyrazol-4-yl]methyl}phenol

      • Compound Description: Four new complexes featuring Mn2+, Fe2+, Co2+, and Ni2+ ions coordinated to the ligand 2,4-dichloro-6-{(hydroxyimino)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}phenol have been synthesized and characterized. [] These complexes are proposed to adopt a square planar geometry based on their spectral properties. []
      • Relevance: The ligand used in these complexes contains a 1-(4-methylphenyl)-1H-pyrazol-4-yl moiety, indicating a structural relationship to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The difference lies in the presence of a 4-methylphenyl substituent on the pyrazole nitrogen instead of a methyl group and the complexation with transition metal ions.
      Overview

      Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate is an organic compound with significant relevance in medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its versatility in forming various bioactive molecules. The compound's molecular formula is C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3 and its molecular weight is approximately 182.18 g/mol. It has been identified as a building block for synthesizing compounds with potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research.

      Source and Classification

      Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is classified under organic compounds and specifically as a pyrazole derivative. The compound has been cataloged in databases like PubChem, which provides detailed information about its structure, properties, and potential applications.

      Synthesis Analysis

      Methods

      The synthesis of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves a condensation reaction between ethyl acetoacetate and 1-methyl-1H-pyrazole-4-carbaldehyde.

      Technical Details

      1. Reagents: The reaction commonly employs sodium ethoxide or potassium carbonate as bases to facilitate the condensation.
      2. Solvents: Ethanol or methanol are used as solvents during the reflux process.
      3. Reaction Conditions: The mixture is refluxed to ensure complete reaction, followed by purification techniques such as recrystallization or column chromatography to isolate the product in high purity.

      In industrial settings, methods may be optimized for scale-up, employing continuous flow reactors to enhance efficiency and yield.

      Molecular Structure Analysis

      Structure

      The molecular structure of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate consists of a pyrazole ring substituted at one position with an ethyl ester group and at another with a keto group. The structural representation can be expressed using various notations:

      • InChI: InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3
      • SMILES: CCOC(=O)C(=O)C1=NN(C=C1C)C(=O)C

      Data

      The compound's specific molecular data includes:

      • Molecular Weight: 182.179 g/mol
      • CAS Number: 1104227-37-3
        These identifiers facilitate the search for relevant literature and data regarding the compound .
      Chemical Reactions Analysis

      Reactions

      Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate can participate in several chemical reactions:

      1. Oxidation: Can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
      2. Reduction: Reduction reactions can convert the keto group to an alcohol group with reducing agents like sodium borohydride or lithium aluminum hydride.
      3. Substitution: The ethyl ester group can undergo nucleophilic substitution reactions under basic or acidic conditions, leading to various substituted pyrazole derivatives.

      Technical Details

      The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for tailored synthesis of desired products.

      Mechanism of Action

      The mechanism of action for ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate primarily relates to its biological activity as a precursor for bioactive compounds. The presence of the pyrazole moiety allows for interactions with biological targets, potentially modulating enzyme activities or protein interactions.

      Data

      Research indicates that derivatives of pyrazole compounds exhibit various pharmacological effects, including anti-inflammatory and anticancer activities, making this compound a valuable scaffold in drug design.

      Physical and Chemical Properties Analysis

      Physical Properties

      Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate typically appears as a pale yellow solid. Its solubility characteristics are influenced by the presence of both polar (keto) and nonpolar (ethyl ester) functional groups.

      Chemical Properties

      The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme conditions due to the presence of ester functionality. Its reactivity profile allows it to participate in various organic transformations, making it versatile in synthetic applications .

      Applications

      Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate finds applications across several scientific domains:

      1. Medicinal Chemistry: Used as a building block for synthesizing bioactive molecules with therapeutic potential.
      2. Materials Science: Contributes to the development of novel materials with specific electronic or optical properties.
      3. Biological Studies: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.
      4. Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals .

      This compound's unique structural features confer distinct reactivity patterns that are exploited in various research fields, highlighting its significance in both academic and industrial contexts.

      Properties

      CAS Number

      1104227-37-3

      Product Name

      ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate

      IUPAC Name

      ethyl 2-(1-methylpyrazol-4-yl)-2-oxoacetate

      Molecular Formula

      C8H10N2O3

      Molecular Weight

      182.179

      InChI

      InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3

      InChI Key

      XQZPDTFKXOUAQU-UHFFFAOYSA-N

      SMILES

      CCOC(=O)C(=O)C1=CN(N=C1)C

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.